molecular formula C15H11ClN2O3S B2885387 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-38-9

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2885387
CAS No.: 339014-38-9
M. Wt: 334.77
InChI Key: APPVYPDZPRIUHF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a 2-(methylsulfonyl)phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2-(methylsulfonyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability. The choice of reagents and conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research indicates that it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects is often related to its interaction with biological targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with specific receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.

    2-(4-Methylphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and 2-(methylsulfonyl)phenyl groups. These substituents contribute to its distinct chemical behavior and potential for diverse applications, setting it apart from other oxadiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-5-3-2-4-12(13)15-18-17-14(21-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPVYPDZPRIUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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